Brominated compounds have been shown to interact with various biological targets. For instance, coactivator-associated arginine methyltransferase 1 (CARM1) is targeted by bromohydroxybenzylidene piperidin-4-ones, which are valuable for hormone-dependent tumors like prostate and breast cancers1. Another compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB), exhibits antinociceptive effects through spinal and supraspinal mechanisms, potentially involving the serotoninergic pathway, but not the endogenous opioid system2. Additionally, bis-(2-bromobenzylidene) compounds have been reported to inhibit both p300 and CARM1, leading to apoptosis in cancer cells3. These findings suggest that brominated compounds can act through various pathways, including enzyme inhibition and modulation of pain perception.
Brominated compounds have shown promise in cancer research due to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression. For example, bis-(3-bromo-4-hydroxy)benzylidene cyclic compounds have been identified as dual p300/CARM1 inhibitors, causing cancer-selective cell death3. Similarly, marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has demonstrated broad-spectrum anticancer capabilities by inducing mitochondrial apoptosis in K562 cells and inhibiting topoisomerase I6.
The antinociceptive action of BMDB in chemical and thermal models of nociception in mice suggests potential applications in pain management. This compound's analgesic action, which is not influenced by naloxone, indicates a non-opioid mechanism of action, making it an interesting candidate for developing new pain therapies2.
Brominated compounds also exhibit antimicrobial properties. The dibutyltin(IV) complex of 1,5-bis(5-bromo-2-hydroxybenzylidene) thiocarbohydrazide has shown high antimicrobial activities against Bacillus thuringiensis and Bacillus subtilis, with moderate activity against Escherichia coli and Staphylococcus aureus8. This suggests potential applications in the development of new antimicrobial agents.
BDDE has been found to repress angiogenesis in HUVEC cells and zebrafish embryos by inhibiting the VEGF signaling system7. This antiangiogenic activity indicates potential use in cancer therapy, as angiogenesis is a critical process in tumor growth and metastasis.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: